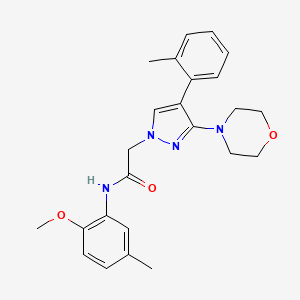
N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286733-19-4, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1286733-19-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives, like the one , have been shown to exhibit significant pharmacological effects due to their ability to inhibit specific enzymes and receptors involved in disease processes:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on kinases such as BRAF(V600E), which is crucial in cancer cell proliferation.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary studies indicate that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis.
Antitumor Activity
A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The derivative this compound was evaluated alongside other compounds for its potency against tumor cells.
Anti-inflammatory Activity
Research has demonstrated that similar pyrazole compounds can significantly reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating their potential as anti-inflammatory agents. The compound's morpholino group may enhance its ability to penetrate cellular membranes and exert these effects.
Antimicrobial Activity
In vitro tests have shown that certain pyrazole derivatives possess antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against selected bacterial strains. This suggests a strong potential for development as new antimicrobial agents.
Case Studies
- Case Study on Antitumor Efficacy : A recent study evaluated a series of pyrazole derivatives, including the compound in focus, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of inflammation. The results showed marked reductions in inflammatory markers when treated with this compound.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-8-9-22(30-3)21(14-17)25-23(29)16-28-15-20(19-7-5-4-6-18(19)2)24(26-28)27-10-12-31-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRMHKGOBMOKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














